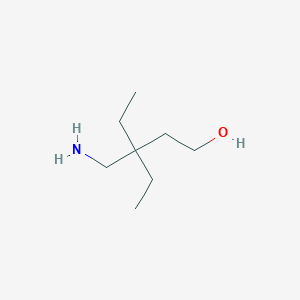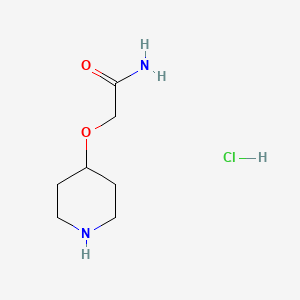![molecular formula C13H21N3 B1374531 Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine CAS No. 1354961-36-6](/img/structure/B1374531.png)
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is a chemical compound that features a piperidine ring substituted with a pyridine moiety and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: These starting materials are reacted in the presence of water at a temperature of 60-70°C for 2 hours.
Product Isolation: The product is isolated by drying the separated aqueous phase, yielding this compound with a high yield of 94%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring consistent product quality through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.
Mécanisme D'action
The mechanism of action of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylpiperazine: Similar in structure but lacks the pyridine moiety.
2-(2-pyridyl)ethylamine: Contains a pyridine ring but differs in the substitution pattern.
Uniqueness
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is unique due to its combination of a piperidine ring, a pyridine moiety, and an ethylamine group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-14-11-12-6-9-16(10-7-12)13-5-3-4-8-15-13/h3-5,8,12,14H,2,6-7,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBGAZVZJVVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)
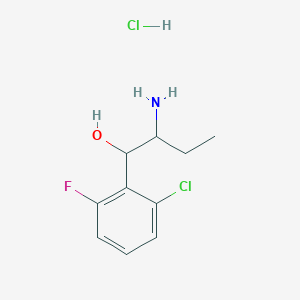
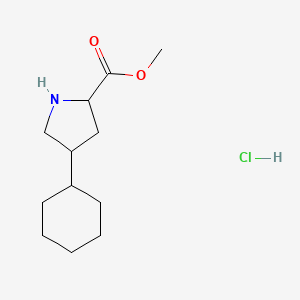

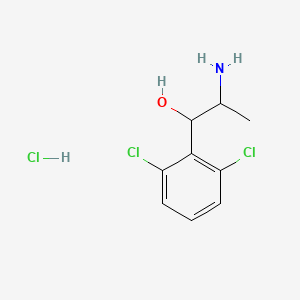

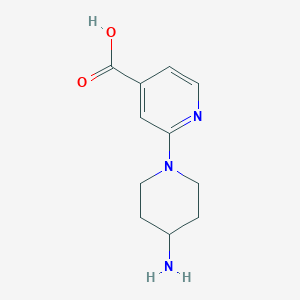
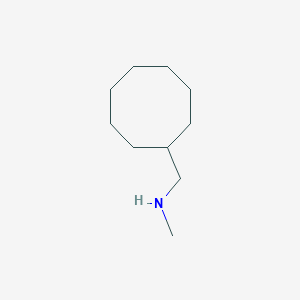
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)

